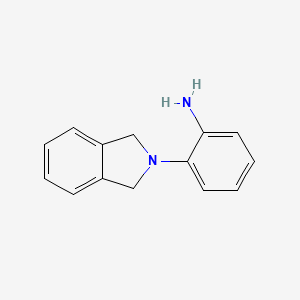

2-(2,3-dihidro-1H-isoindol-2-il)anilina

Descripción general

Descripción

2-(2,3-dihydro-1H-isoindol-2-yl)aniline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,3-dihydro-1H-isoindol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-isoindol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí hay un análisis completo de las aplicaciones de investigación científica de “2-(2,3-dihidro-1H-isoindol-2-il)anilina”, centrándose en seis aplicaciones únicas. Cada sección proporciona información detallada sobre los posibles usos de este compuesto en varios campos de la investigación:

Agente Antitumoral

Los compuestos derivados de las oxindoles, que incluyen la estructura de “this compound”, se han estudiado ampliamente por sus propiedades antitumorales. Se considera que tienen potencial como agentes quimioterapéuticos debido a su capacidad para inhibir el crecimiento y la proliferación tumoral .

Inhibición de COX-2

El compuesto se ha evaluado por sus actividades inhibitorias de COX-2, lo cual es significativo en el desarrollo de fármacos antiinflamatorios. Los inhibidores de COX-2 son cruciales en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .

Tratamiento del Accidente Cerebrovascular

Se ha sugerido una nueva serie de compuestos relacionados con “this compound” como fármacos candidatos para el tratamiento de accidentes cerebrovasculares isquémicos agudos. Estos compuestos pueden ofrecer beneficios terapéuticos para la prevención primaria y secundaria del accidente cerebrovascular isquémico .

Síntesis de Aminas

El compuesto se ha utilizado en la síntesis de nuevas aminas, que son intermediarios valiosos en los productos farmacéuticos y otras síntesis químicas. El proceso implica la desprotección de grupos ftalimida y acetilo para producir nuevas estructuras de amina .

Catálisis de Transferencia de Fase

Los derivados de “this compound” se han sintetizado utilizando sistemas de catalizadores de transferencia de fase. Este método es significativo en química orgánica para producir varios compuestos amino sustituidos .

Actividad Antituberculosa

Los derivados del indol, que incluyen la estructura del compuesto en cuestión, se han investigado por su actividad antituberculosa contra Mycobacterium tuberculosis y Mycobacterium bovis. Estos estudios son cruciales en el desarrollo de nuevos tratamientos para la tuberculosis .

Mecanismo De Acción

Target of Action

Isoindoline derivatives have been reported to display high binding affinity towards certain receptors

Mode of Action

It’s known that isoindoline derivatives can interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Isoindoline derivatives are known to influence various biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Isoindoline derivatives have been reported to exhibit various biological activities , suggesting that this compound may have similar effects

Análisis Bioquímico

Biochemical Properties

2-(2,3-dihydro-1H-isoindol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with melatonin receptors, particularly the MT2 subtype, exhibiting high binding affinity and selectivity . This interaction suggests that 2-(2,3-dihydro-1H-isoindol-2-yl)aniline may act as an antagonist, potentially modulating melatonin-related pathways.

Cellular Effects

The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect circadian rhythms and other melatonin-mediated processes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. Its high affinity for the MT2 melatonin receptor suggests a mechanism of action involving receptor antagonism . This binding interaction can inhibit the normal signaling pathways mediated by melatonin, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-(2,3-dihydro-1H-isoindol-2-yl)aniline has been observed to cause sustained changes in cellular function, indicating potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of melatonin-related pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(2,3-dihydro-1H-isoindol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and function.

Subcellular Localization

The subcellular localization of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Propiedades

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNPHGQAXHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)

![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)

![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)